Hydroxyvalerenic acid is a degradation product of valerian, which serves as a marker to determine the deterioration of valerian during storage.
Hydroxyvalerenic Acid is a natural product found in Valeriana officinalis with data available.
Hydroxyvalerenic Acid
CAS No.: 1619-16-5
Cat. No.: VC21332305
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1619-16-5 |
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Molecular Formula | C15H22O3 |
Molecular Weight | 250.33 g/mol |
IUPAC Name | (E)-3-[(1R,4S,7R,7aR)-1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |
Standard InChI | InChI=1S/C15H22O3/c1-8-4-5-11(6-10(3)15(17)18)13-9(2)7-12(16)14(8)13/h6,8,11-12,14,16H,4-5,7H2,1-3H3,(H,17,18)/b10-6+/t8-,11+,12-,14+/m1/s1 |
Standard InChI Key | XJNQXTISSHEQKD-UNXUOHHUSA-N |
Isomeric SMILES | C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)O)C)/C=C(\C)/C(=O)O |
Canonical SMILES | CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O |
Chemical Identity and Physical Properties
Hydroxyvalerenic acid (CAS No. 1619-16-5) is a sesquiterpenoid compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . Its IUPAC name is (E)-3-[(1R,4S,7R,7aR)-1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid . It represents one of the primary active constituents found in the essential oil of the valerian plant .
The physical and chemical properties of hydroxyvalerenic acid are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C15H22O3 |
Molecular Weight | 250.33 g/mol |
Melting Point | 164.5-165.5°C |
Boiling Point | 426.0±40.0 °C (Predicted) |
Density | 1.14±0.1 g/cm³ (Predicted) |
pKa | 4.88±0.19 (Predicted) |
LogP | 3.293 (estimated) |
Physical Appearance | White to Off-White |
Solubility | Slightly soluble in Chloroform and Ethanol |
Recommended Storage | 2-8°C |
Table 1: Physical and Chemical Properties of Hydroxyvalerenic Acid
Natural Occurrence and Botanical Source
Hydroxyvalerenic acid is naturally found in the roots of Valeriana officinalis (commonly known as valerian), a flowering plant that has been used in traditional medicine for over 2,000 years . It belongs to a family of sesquiterpenoid compounds that includes valerenic acid and acetoxyvalerenic acid .
Valerian extracts have historically been used for their sedative properties, particularly in the treatment of insomnia and anxiety. The first documented use of valerian for treating brain disorders dates back to the late 16th century, although its usage in traditional medicine extends to ancient Greece and Rome .
Pharmacological Properties and Mechanism of Action
Receptor Binding and Modulation
Research has demonstrated that hydroxyvalerenic acid, along with valerenic acid, exhibits pharmacological activity through interactions with neurotransmitter receptors in the central nervous system. These compounds produce various effects, including sedative, antidepressant, anxiolytic (anti-anxiety), and potentially neurotoxic actions .
The 5-HT5a receptor is distributed in the suprachiasmatic nucleus, a brain region implicated in regulating the sleep-wake cycle, which may explain some of valerian's effects on sleep .
GABA-ergic Activity
Research indicates that different ratios of valerenic acid to hydroxyvalerenic acid significantly impact the anxiolytic effects of valerian extracts. Specifically, a valerian extract with a high valerenic acid to hydroxyvalerenic acid ratio (12:1) produced significant anxiolytic activity in animal models, whereas adding more acetoxyvalerenic acid abolished this effect .
Other Biological Activities
Beyond its effects on neurotransmitter systems, hydroxyvalerenic acid may have roles in:
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Brain-derived neurotrophic factor (BDNF) expression
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Gastrointestinal (GIT) motility
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Potential effects related to Alzheimer's disease through increased BDNF expression
Analytical Methods and Quantification
Hydroxyvalerenic acid serves as an important marker compound for the standardization and quality control of valerian preparations. High-performance liquid chromatography (HPLC) is commonly used for the quantification of hydroxyvalerenic acid in valerian extracts .
A typical HPLC method for analyzing hydroxyvalerenic acid employs a C18 column (such as Kromasil 200 × 4.6 mm, 5 μm) with a mobile phase containing methanol and orthophosphoric acid solution (0.5% v/v in water) at a ratio of 75:25 and a flow rate of 1 ml/min .
The solubility characteristics of hydroxyvalerenic acid affect its detection and quantification. Solubility studies have shown that hydroxyvalerenic acid is more soluble than valerenic acid under various conditions, though both are classified as "practically insoluble" according to European Pharmacopoeia criteria .
The solubility of hydroxyvalerenic acid is pH-dependent, with higher solubility at neutral pH compared to acidic pH. This property is relevant for dissolution studies and may affect its bioavailability after oral administration .
Research Applications and Pharmaceutical Relevance
Reference Standard in Analytical Chemistry
Current Research Status and Future Directions
Current research on hydroxyvalerenic acid focuses on several key areas:
Future research directions may include:
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More comprehensive pharmacokinetic studies to better understand its absorption, distribution, metabolism, and excretion in humans.
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Clinical trials specifically designed to assess the contribution of hydroxyvalerenic acid to the therapeutic effects of valerian extracts.
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Development of semisynthetic derivatives with enhanced pharmacological properties or improved bioavailability.
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